(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE is a complex organic compound that features a carbazole moiety and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE typically involves multiple steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the hydrazone linkage: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with 2-methoxybenzoyl hydrazine to form the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dicarbaldehyde, while reduction could produce the corresponding hydrazine derivative.
Scientific Research Applications
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It may exhibit biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Electronics: Its unique electronic properties make it suitable for use in various electronic devices.
Mechanism of Action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE involves interactions with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, disrupting its function, while the hydrazone linkage may interact with various enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: A simpler compound with similar electronic properties.
2-methoxybenzoyl hydrazine: Shares the hydrazone linkage but lacks the carbazole moiety.
Uniqueness
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE is unique due to its combination of a carbazole moiety and a hydrazone linkage, which imparts distinct electronic and biological properties.
Properties
Molecular Formula |
C26H26N4O3 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methoxybenzamide |
InChI |
InChI=1S/C26H26N4O3/c1-4-30-22-11-7-5-9-19(22)21-16-18(13-14-23(21)30)27-25(31)15-17(2)28-29-26(32)20-10-6-8-12-24(20)33-3/h5-14,16H,4,15H2,1-3H3,(H,27,31)(H,29,32)/b28-17+ |
InChI Key |
QTEUSWQQPHCJMD-OGLMXYFKSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC=CC=C3OC)/C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC=CC=C3OC)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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